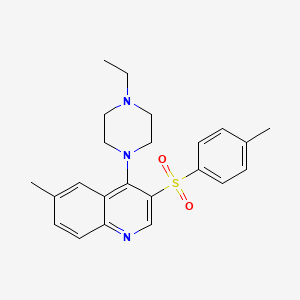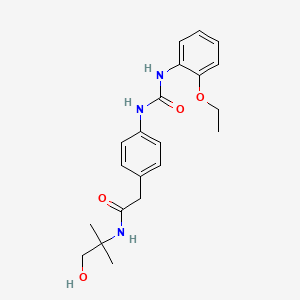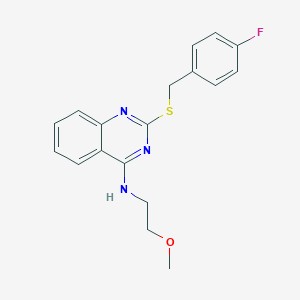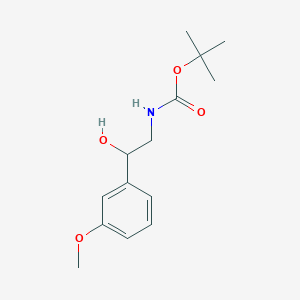
4-(4-Ethylpiperazin-1-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Ethylpiperazin-1-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a piperazine ring, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Wissenschaftliche Forschungsanwendungen
Quinoxaline and Quinoline Derivatives in Therapeutic Research
Quinoxaline and its derivatives, including quinoline, are recognized for their versatile applications in medicinal chemistry. The compounds from these classes exhibit a broad spectrum of biological activities and are components of several pharmaceuticals and antibiotics like echinomycin and levomycin. Their antitumoral properties and role as catalysts' ligands have been a subject of research, leading to the exploration of their potential in various therapeutic domains (Pareek & Kishor, 2015).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline and its derivatives, particularly quinazoline-4(3H)-one, have significant medicinal relevance, found in over 200 naturally occurring alkaloids. The structural stability and versatility of the quinazoline nucleus have prompted researchers to synthesize novel medicinal agents with diverse biological activities, addressing challenges like solubility and antibiotic resistance (Tiwary et al., 2016).
Biological Significance of Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have historically garnered significant attention for their wide range of bioactivities. Compounds such as quinine and camptothecin have paved the way for advancements in antimalarial and anticancer drug development. These classes of compounds display diverse biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties (Shang et al., 2018).
Corrosion Inhibition Properties
Quinoline derivatives are widely used for their anticorrosive properties. They exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This review highlights the use of quinoline-based compounds as anticorrosive materials and explores various aspects of corrosion inhibition (Verma et al., 2020).
Quinolines in Chemotherapy and Drug Development
Quinoline, a versatile bicyclic heterocyclic scaffold, is extensively used in chemotherapy, particularly for treating cancer and malaria. Several quinoline derivatives also exhibit antimicrobial, anti-inflammatory, and antidiabetic activities. The review summarizes patents filed between 2013 and 2015, highlighting the therapeutic significance of quinoline derivatives in developing chemotherapeutic agents (Hussaini, 2016).
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-25-11-13-26(14-12-25)23-20-15-18(3)7-10-21(20)24-16-22(23)29(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCCAZXKDSJWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2794322.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)




![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![1-[5-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2794332.png)
![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2794333.png)
![2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2794336.png)


![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate](/img/structure/B2794342.png)